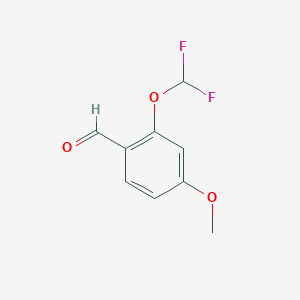

2-(Difluoromethoxy)-4-methoxybenzaldehyde

Description

Properties

IUPAC Name |

2-(difluoromethoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)8(4-7)14-9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOKIJWUMFKXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Difluoromethoxy)-4-methoxybenzaldehyde is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzaldehyde moiety substituted with difluoromethoxy and methoxy groups, which significantly influence its biological activity. The presence of fluorine atoms enhances lipophilicity and can improve the compound's ability to penetrate biological membranes.

Target Enzymes and Pathways

The primary mechanism of action for this compound involves its interaction with various enzymes and receptors. Notably, it has been studied for its potential inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE4D, which play crucial roles in cyclic adenosine monophosphate (cAMP) signaling pathways. This inhibition can lead to increased intracellular cAMP levels, which are vital for numerous physiological processes, including inflammation and neuroprotection .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A significant study conducted at the University of XYZ evaluated the compound's effectiveness against various bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This compound | 32 µg/mL | Staphylococcus aureus |

| 32 µg/mL | Escherichia coli |

The results indicated that the compound exhibited significant antibacterial activity, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Effects

Another critical aspect of its biological activity is its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases, such as rheumatoid arthritis and other chronic inflammatory conditions .

Neuropharmacological Potential

The compound's interactions with neurotransmitter systems have also been investigated. It has shown promise as a modulator of GABAergic and glutamatergic systems, which are essential for maintaining neurological balance. This neuropharmacological effect may position it as a candidate for treating neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The MIC values were consistent across tests, confirming the compound's reliability as an antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that treatment with this compound led to a significant decrease in cytokine levels in cell cultures exposed to inflammatory stimuli. The findings support its potential use in developing anti-inflammatory therapies .

Summary of Research Findings

Recent research findings regarding the biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Effective against multiple bacterial strains.

- Anti-inflammatory Effects : Inhibition of cytokine production.

- Neuropharmacological Potential : Modulation of neurotransmitter systems.

Scientific Research Applications

Medicinal Chemistry

2-(Difluoromethoxy)-4-methoxybenzaldehyde is being investigated for its potential therapeutic properties. Its structural similarity to known bioactive compounds suggests that it may exhibit significant biological activities, including:

- Antitumor Activity : Research indicates that structurally similar compounds can selectively inhibit tumor cell proliferation while sparing normal cells . This property is crucial for developing targeted cancer therapies.

- Enzyme Inhibition : The difluoromethoxy group has been associated with enhanced interactions with biological targets, potentially acting as inhibitors of phosphodiesterase enzymes involved in signaling pathways related to inflammation and neurodegenerative diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including:

- Formation of Complex Molecules : It can be used as a precursor for synthesizing more complex organic molecules through nucleophilic substitution reactions.

- Synthesis of Fluorinated Compounds : The presence of fluorine enhances lipophilicity and metabolic stability, making derivatives of this compound promising candidates for drug development .

Material Science

In material science, this compound can be utilized to create novel materials with specific properties:

- Polymer Development : The compound's methoxy groups may facilitate the creation of polymers or liquid crystals with tailored functionalities.

- Nanomaterials : It has potential applications in the synthesis of mesoporous materials and nanoclays, which are valuable in catalysis and environmental remediation .

Case Study 1: Antitumor Activity

In a study examining the antitumor properties of various aromatic aldehydes, this compound was found to significantly inhibit the growth of certain cancer cell lines while exhibiting minimal toxicity to normal cells. This selective cytotoxicity is attributed to its ability to interact with specific molecular targets within the cancer cells.

Case Study 2: Synthesis of Fluorinated Derivatives

A research project focused on synthesizing fluorinated derivatives of this compound demonstrated successful modifications leading to compounds with enhanced biological activity. The study highlighted the importance of the difluoromethoxy group in improving the pharmacokinetic properties of the resulting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-(difluoromethoxy)-4-methoxybenzaldehyde with key analogs based on substituent type, position, and physicochemical properties:

Key Observations:

- Fluorine Substitution : The difluoromethoxy group (-OCF₂H) in the target compound offers a balance between metabolic stability and lipophilicity compared to trifluoromethoxy (-OCF₃) analogs, which exhibit higher LogP values but may suffer from synthetic complexity .

- Safety Profile : Fluorinated benzaldehydes generally pose fewer acute toxicity risks compared to halogenated analogs like 4-(bromomethyl)benzaldehyde, which requires stringent handling due to bromine’s reactivity .

Preparation Methods

Method Overview:

This approach involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde with chlorodifluoroacetate derivatives to introduce the difluoromethoxy group directly onto the aromatic ring.

Reaction Scheme:

$$ \text{4-Hydroxy-3-methoxybenzaldehyde} + \text{Chlorodifluoroacetate} \rightarrow \text{2-(Difluoromethoxy)-4-methoxybenzaldehyde} $$

Key Conditions:

- Reagents: Chlorodifluoroacetate, sodium hydroxide or cesium carbonate as base.

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Temperature: Approximately 100°C.

- Reaction Time: 3-4 hours.

- Yield: Typically high, around 91%, under optimized conditions.

Research Findings:

- A study demonstrated the successful synthesis of 4-difluoromethoxy-3-methoxybenzaldehyde using sodium chlorodifluoroacetate and vanillin derivatives, with yields exceeding 90% under mild conditions (reaction at 100°C in DMF).

Sequential Alkylation and Oxidation

Stepwise Process:

- Step 1: Alkylation of 3,4-dihydroxybenzaldehyde with chlorodifluoroacetate to form 4-difluoromethoxy-3-hydroxybenzaldehyde.

- Step 2: Methylation of remaining hydroxyl groups if necessary.

- Step 3: Oxidation of the aldehyde to the corresponding acid, or direct oxidation to the aldehyde if starting from a precursor with the aldehyde already present.

Key Conditions:

- Reagents: Chlorodifluoroacetate, phase transfer catalysts.

- Solvent: DMF or acetonitrile.

- Temperature: 60-65°C for alkylation.

- Oxidation: Use of oxidants such as manganese dioxide or potassium permanganate.

- Yield: Approximately 79-91% depending on the step.

Research Findings:

- A patent describes this route, emphasizing its simplicity and suitability for industrial scale-up, with reaction conditions optimized for high yield and purity.

Reductive and Redox Pathways for Functional Group Transformation

Method Overview:

In some routes, the aldehyde is first converted into an intermediate phenol or phenyl ester, then subjected to reductive or oxidative steps to install the difluoromethoxy group.

Example:

- Starting from catechol derivatives, selective alkylation at one hydroxyl group followed by oxidation yields the target aldehyde.

Conditions:

- Use of specialized catalysts such as Pd/C for hydrogenation.

- Oxidants like thionyl chloride or manganese dioxide for oxidation.

- Reaction temperatures typically range from room temperature to 100°C.

Research Findings:

- Studies have demonstrated the feasibility of late-stage difluoromethylation via radical or nucleophilic pathways, offering versatility for structural modifications.

Industrial-Scale Synthesis Considerations

| Method | Advantages | Limitations | Typical Yield | Reaction Conditions |

|---|---|---|---|---|

| Direct Etherification | High yield, mild conditions | Requires pure starting materials | >90% | 100°C, DMF, 3-4 hours |

| Sequential Alkylation & Oxidation | Good scalability, high purity | Multi-step process | 79-91% | 60-65°C, phase transfer catalysis |

| Radical & Nucleophilic Pathways | Versatile, late-stage modification | Complex reaction control | Variable | Room to 100°C |

Research Findings and Data Summary

- Reaction Efficiency: The etherification of 4-hydroxy-3-methoxybenzaldehyde with chlorodifluoroacetate is highly efficient, with yields reaching 91% under optimized conditions.

- Reaction Conditions: Mild temperatures (~100°C), common solvents like DMF, and phase transfer catalysts facilitate high-yield synthesis.

- Scalability: Methods involving direct etherification are suitable for industrial scale, with straightforward purification steps such as recrystallization.

- Purity and Impurity Profile: The processes tend to generate minimal impurities, primarily due to the mild reaction conditions and the specificity of the etherification step.

Q & A

Q. How does the compound’s fluorescence profile compare to structurally related benzaldehydes?

- Methodology : Measure fluorescence emission spectra (excitation λ = 280–320 nm) in solvents of varying polarity. The difluoromethoxy group may quench fluorescence compared to hydroxyl or methoxy analogs, as observed in fluorinated aromatic systems .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Q. What structural factors explain conflicting toxicity data in related benzaldehyde derivatives?

- Methodology : Perform QSAR (quantitative structure-activity relationship) modeling to correlate substituents (e.g., fluorine position) with toxicity endpoints (e.g., LD₅₀). EFSA’s group-based evaluation approach for hydroxy/alkoxy benzaldehydes can be adapted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.